Boc-Saxagliptin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Saxagliptin involves multiple steps The process typically starts with the preparation of the azabicyclo[31The final step involves the formation of the carbamate ester using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Saxagliptin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbamate and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Boc-Saxagliptin has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor to saxagliptin, it plays a role in the development of treatments for type 2 diabetes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-Saxagliptin is primarily related to its role as an intermediate in the synthesis of saxagliptin. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: The final product synthesized from Boc-Saxagliptin.
Sitagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Vildagliptin: A similar compound with a different structure but the same mechanism of action.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for the efficient synthesis of saxagliptin. Its unique bicyclic and adamantane moieties contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C23H33N3O4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28)/t13?,14?,15-,16+,17+,18-,22?,23?/m1/s1 |
InChI Key |
DZEAFYQJPRVNIQ-FPXKHEBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)N1[C@@H](C[C@H]2[C@@H]1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |
Origin of Product |
United States |
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